REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[NH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH:10](OCC)(OCC)OCC.Cl>C(O)(=O)C>[N:5]1([CH2:6][C:7]([OH:9])=[O:8])[CH:10]=[N:3][N:2]=[N:1]1 |f:0.1|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
18.75 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared by a literature procedure*
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heating at 55°-50° C.
|
Type
|
STIRRING
|
Details
|
with stirring under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated to dryers
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with ethyl acetate (4×100 ml)
|
Type
|
CUSTOM
|
Details
|
the extracts evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |